molecular formula C18H20N4O3S2 B11622835 2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622835
M. Wt: 404.5 g/mol
InChI Key: DFQAHFMGXBDPKS-QBFSEMIESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings, which influences planarity and conjugation.
  • A 3-hydroxypropylamino substituent at position 2 of the pyrido-pyrimidinone core, enhancing hydrophilicity.
  • A 3-propyl group on the thiazolidinone ring, modulating steric and electronic properties.

The Z-configuration is critical for maintaining intramolecular interactions and biological efficacy, as observed in related compounds .

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N4O3S2/c1-2-8-22-17(25)13(27-18(22)26)11-12-15(19-7-5-10-23)20-14-6-3-4-9-21(14)16(12)24/h3-4,6,9,11,19,23H,2,5,7-8,10H2,1H3/b13-11-

InChI Key

DFQAHFMGXBDPKS-QBFSEMIESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrido[1,2-a]pyrimidin core
  • Thiazolidin ring system
  • Hydroxypropyl and propyl side chains

These structural features contribute to its unique interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains in vitro, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Antitumor Activity

A study by Gómez et al. (2011) demonstrated that similar thiazolidin-based compounds exhibited significant cytotoxicity against leukemia cells. The mechanisms involved may include:

  • Induction of apoptosis via caspase activation.
  • Disruption of mitochondrial membrane potential.

Antimicrobial Properties

Research conducted by Cai et al. (2017) explored the antimicrobial efficacy of structurally related compounds. The findings indicated that the compound could inhibit bacterial growth by disrupting cellular membranes and inhibiting metabolic pathways.

Neuroprotective Effects

In a study examining neuroprotection in rat models, it was found that compounds with similar structures could attenuate glutamate-induced neurotoxicity. This was attributed to the modulation of metabotropic glutamate receptors (mGluRs) and subsequent inhibition of excitotoxic pathways .

Case Studies

Case Study 1 : A clinical trial involving patients with advanced cancer explored the efficacy of thiazolidin derivatives similar to our compound. Results indicated a significant reduction in tumor size in a subset of patients, suggesting potential for further development as an anticancer agent.

Case Study 2 : In a preclinical model for neurodegenerative diseases, administration of related compounds led to improved cognitive function and reduced markers of neuroinflammation, highlighting the neuroprotective potential .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduction of apoptosis
AntimicrobialMembrane disruption
NeuroprotectiveModulation of mGluRs

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains. The thiazolidine ring in this compound may contribute to its biological activity by interfering with bacterial cell wall synthesis or metabolic pathways.

Anticancer Potential

Research has explored the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. Compounds structurally related to the target molecule have demonstrated cytotoxic effects against cancer cell lines. The incorporation of thiazolidine and hydrophilic groups may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiazolidinone derivatives are known to inhibit enzymes involved in critical biological processes, such as proteases and kinases. This property can be harnessed for drug development targeting specific diseases where enzyme activity is dysregulated.

Study on Antimicrobial Efficacy

A case study published in a peer-reviewed journal examined the antibacterial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the N-substituent positions led to compounds with enhanced potency at micromolar concentrations. This suggests that the target compound could be optimized for similar applications.

Investigation into Anticancer Activity

Another relevant study focused on pyrido[1,2-a]pyrimidine analogs as potential anticancer agents. The research demonstrated that specific substitutions could significantly increase cytotoxicity against human cancer cell lines, paving the way for further exploration of the target compound's efficacy in cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID/Name Substituent (Amino Group) Substituent (Thiazolidinone) Key Features
Target Compound 3-Hydroxypropyl 3-Propyl Enhanced hydrophilicity; moderate steric bulk
2-[(3-Methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxypropyl 4-Methylbenzyl Increased lipophilicity; aromatic group may enhance receptor binding
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-Imidazolylpropyl 1-Phenylethyl Imidazole introduces H-bonding potential; bulky aryl group reduces solubility

Key Observations :

  • Hydroxypropyl vs. Methoxypropyl/Imidazolylpropyl : The hydroxy group in the target compound improves aqueous solubility compared to methoxy or imidazole-containing analogs, which are more lipophilic .

Research Findings and Implications

  • Structural Advantages : The target compound’s hydroxypropyl group may improve bioavailability compared to analogs with methoxy or imidazole groups, which face solubility challenges .
  • Activity Predictions : Based on similar compounds, the target is hypothesized to exhibit moderate antimicrobial activity (lower than aromatic-substituted analogs) but superior antioxidant capacity .
  • Configuration Sensitivity : The Z-configuration is essential for maintaining planar geometry, as seen in crystallographic studies of related molecules .

Q & A

Basic: What are the recommended synthetic pathways for this compound?

The synthesis involves multi-step reactions, typically combining pyrimidine and thiazolidinone precursors. Key steps include:

  • Condensation reactions : React 6-amino-1,3-dimethyluracil derivatives with aromatic aldehydes to form intermediates (e.g., via Schiff base formation) .
  • Thiazolidinone ring formation : Use 2-mercaptoacetic acid or its derivatives under acidic conditions to cyclize intermediates into the thiazolidinone core .
  • Functionalization : Introduce the (3-hydroxypropyl)amino group via nucleophilic substitution or reductive amination.
    Critical Note : Substituent positions (e.g., pyridine ring orientation) significantly impact reactivity; positional isomers must be resolved using chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrido-pyrimidinone core and Z-configuration of the thiazolidinone methylidene group .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.
  • Mass Spectrometry (HRMS) : Validate molecular weight and detect fragmentation patterns indicative of thioxo or propyl substituents .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) functional groups .

Advanced: How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search (ICReDD Methodology) :
    • Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization steps .
    • Apply machine learning to predict optimal solvents (e.g., DMF vs. THF) and catalysts for regioselective thiazolidinone formation .
  • Virtual Screening : Simulate substituent effects (e.g., propyl vs. methyl groups) on reaction yields using COMSOL Multiphysics or similar tools .

Advanced: How to address contradictory data in biological activity assays (e.g., antimicrobial vs. antioxidant)?

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to distinguish between cytotoxic and therapeutic effects .
  • Assay Validation :
    • Confirm compound stability under assay conditions (e.g., pH, temperature) using HPLC .
    • Cross-reference with structurally similar analogs (e.g., benzimidazole derivatives) to isolate structure-activity relationships (SAR) .
  • Mechanistic Studies : Use fluorescence quenching assays to test redox activity, which may explain divergent antioxidant results .

Advanced: What strategies improve regioselectivity in the formation of the thiazolidinone ring?

  • Substituent Engineering : Electron-withdrawing groups (e.g., Cl) at the pyridine 3-position enhance cyclization efficiency by stabilizing reactive intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) favor intramolecular cyclization over side reactions .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity during thiolactam ring closure .

Advanced: How to model the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking (AutoDock/Vina) :
    • Simulate binding to microbial DNA gyrase (target for antimicrobial activity) using crystal structures (PDB ID: 2XCT) .
    • Prioritize Z-configuration in docking studies, as stereochemistry affects hydrogen bonding with active sites .
  • MD Simulations (GROMACS) :
    • Analyze stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
    • Calculate binding free energy (MM-PBSA) to correlate with experimental IC₅₀ values .

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (DFT/B3LYP/6-311++G**) .
  • Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous proton signals (e.g., overlapping NH and OH peaks) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in EtOAc) .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

  • Flow Chemistry : Implement continuous flow reactors to control exothermic cyclization steps and reduce side products .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust parameters in real time .
  • Design of Experiments (DoE) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology (RSM) .

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